8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid
Overview
Description
8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 52413-55-5. It has a molecular weight of 273.68 . The IUPAC name for this compound is 8-chloro-2-(2-furyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is 1S/C14H8ClNO3/c15-10-4-1-3-8-9 (14 (17)18)7-11 (16-13 (8)10)12-5-2-6-19-12/h1-7H, (H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
Characterization of Bitter-Tasting Compounds
A novel bioassay named taste dilution analysis (TDA) identified a compound with an intense bitter taste, derived from the Maillard reaction products, which could potentially include derivatives of quinoline acids like 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. This compound, named quinizolate, exhibited an exceptionally low detection threshold, suggesting its significance in food chemistry and flavor analysis Frank, Ottinger, & Hofmann, 2001.
Synthesis of New Chemical Derivatives
Research has explored the synthesis of new benzoquinoline derivatives, including those related to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. These compounds have been evaluated for their antibacterial and antifungal activities, showing potential applications in developing new pharmaceuticals Bakhite, 2000.
Advanced Organic Synthesis Techniques
Studies on deproto-metallation using mixed lithium-zinc and lithium-copper bases provide insights into the chemical behavior of 2-substituted quinolines. This research has implications for the development of novel synthetic pathways in organic chemistry, potentially affecting compounds like 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid Marquise et al., 2014.
Development of Novel Antibacterial Agents
Synthesis and characterization studies of N-bridged heterocycles containing quinoline and nitrofuran moieties, including 2-(2-furyl)quinoline derivatives, highlight the potential for developing novel antibacterial agents. These compounds exhibited significant antibacterial activity, especially those containing the nitrofuran moiety Holla, Shridhara, Rao, & Poojary, 2002.
Exploration of Chelating Agents and Ion Sensors
Research into quinoline derivatives as analytical reagents and chelating agents for metal ions underscores the utility of these compounds in analytical chemistry. The ability to selectively extract and detect metal ions such as copper and cadmium suggests applications in environmental monitoring and remediation Dutt, Sanayal, & Nag, 1968; Moberg et al., 1990.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid are alkaline phosphatases . Alkaline phosphatases are a group of enzymes found in various tissues throughout the body. They play a crucial role in numerous biological processes, including phosphate metabolism and bone mineralization .
Mode of Action
8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid interacts with its targets by acting as a potent inhibitor of alkaline phosphatases . The compound binds to the active site of these enzymes, preventing them from catalyzing their normal reactions .
Biochemical Pathways
By inhibiting alkaline phosphatases, 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid affects the phosphate metabolism pathway . This can lead to a decrease in the availability of phosphate ions, which are essential for many biological processes, including energy production and signal transduction .
Result of Action
The molecular and cellular effects of 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid’s action are largely dependent on the specific biological context. Given its role as an inhibitor of alkaline phosphatases, it can be expected to cause changes in phosphate metabolism, potentially affecting a wide range of cellular processes .
properties
IUPAC Name |
8-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVQHQIJOPNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397354 | |
Record name | 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52413-55-5 | |
Record name | 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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